molecular formula C14H12ClN B1506814 3-Chloro-10,11-dihydro-5H-dibenzo[b,d]azepine CAS No. 39607-90-4

3-Chloro-10,11-dihydro-5H-dibenzo[b,d]azepine

Cat. No.: B1506814
CAS No.: 39607-90-4
M. Wt: 229.7 g/mol
InChI Key: QKINVOHDBKGPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound with the linear formula C14H12ClN . It is a pale yellow solid and is a metabolite of Desipramine and Clomipramine .


Molecular Structure Analysis

The molecular weight of 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine is 229.71 . The InChI code for this compound is 1S/C14H12ClN/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6H2 .


Physical and Chemical Properties Analysis

3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine is a pale yellow solid . and should be stored in a dry room at normal temperature .

Safety and Hazards

The safety information available indicates that 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine is potentially harmful if swallowed . Precautionary measures include washing hands and face thoroughly after handling, and if swallowed, seeking medical advice immediately .

Properties

CAS No.

39607-90-4

Molecular Formula

C14H12ClN

Molecular Weight

229.7 g/mol

IUPAC Name

3-chloro-10,11-dihydro-5H-benzo[d][1]benzazepine

InChI

InChI=1S/C14H12ClN/c15-11-5-6-13-12-4-2-1-3-10(12)7-8-16-14(13)9-11/h1,3,5-9,16H,2,4H2

InChI Key

QKINVOHDBKGPHN-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C1)C=CNC3=C2C=CC(=C3)Cl

Canonical SMILES

C1CC2=C(C=C1)C=CNC3=C2C=CC(=C3)Cl

Origin of Product

United States

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